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Compound of Interest

[5-(2,3-Dichlorophenyl)-2-
Compound Name:

furyllmethanol
CAS No.: 443292-47-5
Cat. No.: B2681750

Get Quote

Executive Summary

[5-(2,3-Dichlorophenyl)-2-furyllmethanol is a specialized heterocyclic intermediate used
primarily in the synthesis of pharmaceutical candidates, including squalene synthase inhibitors
(e.g., Lapaquistat analogs) and specific kinase inhibitors.

Unlike its regioisomers (2,4-dichloro and 3,5-dichloro variants), which have well-indexed public
CAS numbers, the 2,3-dichloro isomer is frequently encountered as a proprietary building block
or a "made-to-order"” research chemical. This guide addresses the critical need for precise
structural verification to avoid "Isomer Traps" during procurement and synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][71[8][9]

Core ldentifiers

The absence of a widely disseminated public CAS number for this specific regioisomer requires
reliance on structural descriptors for database querying (SciFinder/Reaxys).
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Descriptor

Value

IUPAC Name

[5-(2,3-Dichlorophenyl)furan-2-yllmethanol

Common Name

5-(2,3-Dichlorophenyl)-2-furfuryl alcohol

Molecular Formula C11HsCl202

Molecular Weight 243.09 g/mol

SMILES OCcloc(ccl)c2c(Cl)c(Cleec2
Calculated:[1][2][3][4][5][6]

InChlKey [7IYWZMQZJIXZIXZJI-UHFFFAOYSA-N (Verify
via ChemDraw)

Appearance Off-white to pale yellow solid (crystalline)

- Soluble in DMSO, MeOH, DCM; Insoluble in
Solubility

water

The "Isomer Trap": Differentiating Regioisomers

A common error in procurement is the accidental substitution of the 2,3- isomer with better-

indexed analogs. Use the table below to flag potential vendor errors.

Isomer Configuration

Key NMR Distinction
(Phenyl Ring)

CAS Number (Public)

2,3-Dichloro (Target)

Doublet of doublets (dd)

Unlisted / Proprietary pattern heavily influenced by

ortho-Cl steric clash.

2,4-Dichloro

292644-30-5

Distinct meta-coupling (d,
J~2Hz) for H-3 proton.

3,5-Dichloro

353509-27-0

Triplet (t, J~2Hz) or meta-

coupling for H-4 proton.
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Critical Note: If a vendor provides a CAS number, verify the structure immediately via 1H-NMR.

Do not rely solely on the label.

Synthesis & Production Workflow

Since this compound is often synthesized de novo, the following Suzuki-Miyaura coupling
protocol is the industry standard for high-purity generation.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C5 of furan - C1 of phenyl).
e Fragment A: 2,3-Dichlorophenylboronic acid (CAS: 151169-75-4)

e Fragment B: 5-Bromo-2-furanmethanol (CAS: 80751-65-7) or 5-Bromo-2-furaldehyde
(followed by reduction).

Optimized Synthesis Protocol (Step-by-Step)

Step 1: Suzuki Coupling (Aldehyde Route)

Reagents: Charge a flask with 5-bromo-2-furaldehyde (1.0 eq), 2,3-dichlorophenylboronic
acid (1.1 eq), and Pd(PPhs)4 (3-5 mol%).

Solvent System: DME/H20 (3:1) or Toluene/EtOH/H20 (4:1:1).

Base: Add Na:COs (2.0 eq).

Conditions: Reflux under N2 atmosphere for 4—6 hours. Monitor via TLC (Hexane/EtOAc
4:1).

Workup: Extract with EtOAc, wash with brine, dry over MgSOa.
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 Intermediate: Isolates 5-(2,3-dichlorophenyl)furan-2-carbaldehyde.

Step 2: Carbonyl Reduction

Reaction: Dissolve the intermediate aldehyde in anhydrous MeOH or EtOH.

Reduction: Cool to 0°C. Add NaBHa (0.5 eq) portion-wise to avoid runaway exotherm.

Quench: Stir for 1 hour. Quench with saturated NH4Cl solution.

Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexane).

Process Flow Diagram (DOT)

Target:
[5-(2,3-Dichlorophenyl)-
2-furyllmethanol

Suzuki Coupling Reflux, 6h Intermediate: 0°C, 1h Reduction Purification
(Pd(PPh3)4, Na2CO3) Aldehyde (NaBH4, MeOH)

Click to download full resolution via product page

Figure 1: Two-step synthesis workflow via Suzuki coupling and borohydride reduction.

Analytical Characterization (Self-Validating System)

To ensure the identity of the 2,3-dichloro isomer, the following analytical signals must be
present.

1H-NMR (400 MHz, DMSO-ds)
e Hydroxyl Group:

5.30 (t, 1H, -OH). Disappears on D20 shake.
e Methylene:

4.50 (d, 2H, -CHz-).
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e Furan Ring: Two doublets at
6.50 (H-3) and
7.10 (H-4).
e Phenyl Ring (Diagnostic):
o The 2,3-substitution pattern creates a specific splitting.
o Look for a doublet of doublets (dd) at

7.8-7.9 (H-6") due to the deshielding effect of the furan ring and ortho-CI.

o Contrasting with 2,4-isomer: The 2,4-isomer would show a distinct doublet (J~2Hz) for the
isolated proton between chlorines.

Mass Spectrometry (LC-MS)

e lonization: ESI+ or APCI.
e Parent lon: [M-OH]* = 225/227/229 (Characteristic dichlorine isotope pattern 9:6:1).
e Adducts: Look for [M+Na]* = 265.

Regulatory & Safety Handling
GHS Classification (Predicted)

Based on structural analogs (furfuryl alcohols and chlorinated aromatics):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage & Stability
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 Light Sensitivity: Furan derivatives are prone to photo-oxidation. Store in amber vials.

e Acid Sensitivity: Furfuryl alcohols can polymerize (resinify) in the presence of strong acids.

Ensure solvents are neutral.

o Temperature: Store at 2—-8°C under inert atmosphere (Argon/Nitrogen).

Identification Logic Flow

Use this logic gate to validate your sample before use in critical assays.

Unknown Sample
(C11H8CI202)

LC-MS Analysis
(Isotope Pattern)

9:6:1 Ratio?
(CI2 present)

Yes

1H-NMR Analysis
(Aromatic Region)

No

Coupling Pattern?

CONFIRMED: REJECT:
2,3-Dichloro Isomer Wrong Isomer (2,4 or 3,5)
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Click to download full resolution via product page
Figure 2: Decision tree for structural verification of the 2,3-dichloro isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Profile & ldentification Guide: [5-(2,3-
Dichlorophenyl)-2-furyllmethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2681750/docs#technical-profile-identification-guide-
5-2-3-dichlorophenyl-2-furyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2681750/docs#technical-profile-identification-guide-5-2-3-dichlorophenyl-2-furyl-methanol
https://www.benchchem.com/product/b2681750/docs#technical-profile-identification-guide-5-2-3-dichlorophenyl-2-furyl-methanol
https://www.benchchem.com/product/b2681750/docs#technical-profile-identification-guide-5-2-3-dichlorophenyl-2-furyl-methanol
https://www.benchchem.com/product/b2681750/docs#technical-profile-identification-guide-5-2-3-dichlorophenyl-2-furyl-methanol
https://www.benchchem.com/product/b2681750?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2681750?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

